Methyl 7-bromohept-5-ynoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11BrO2 |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
methyl 7-bromohept-5-ynoate |
InChI |
InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7-9/h2,4,6-7H2,1H3 |
InChI Key |
ORMJOYKCTLOKIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC#CCBr |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 7 Bromohept 5 Ynoate
Established Synthetic Pathways to Methyl 7-bromohept-5-ynoate
Established synthetic routes to this compound rely on classical organic reactions, utilizing readily available starting materials. These methods include the derivatization of hexynoic acid, the conversion of hydroxy precursors, alkylation of propargyl alcohol derivatives, and specific bromination strategies.
Preparation from Hexynoic Acid Derivatives
One potential pathway to this compound begins with a C6 alkyne backbone, such as that found in 5-hexynoic acid. This approach involves a two-carbon homologation at the terminal alkyne. The synthesis would commence with the esterification of 5-hexynoic acid to yield methyl 5-hexynoate. Subsequently, the terminal alkyne is deprotonated using a strong base, like an organolithium reagent, to form a lithium acetylide. This nucleophilic intermediate can then undergo an alkylation reaction with a suitable two-carbon electrophile, such as 1,2-dibromoethane, to introduce the bromoethyl moiety and form the target molecule.
A plausible reaction scheme is outlined below:
Esterification: 5-hexynoic acid is converted to methyl 5-hexynoate.
Deprotonation: The terminal alkyne of methyl 5-hexynoate is deprotonated.
Alkylation: The resulting acetylide is reacted with 1,2-dibromoethane.
| Step | Reactants | Reagents/Conditions | Product |
| Esterification | 5-Hexynoic acid, Methanol | Acid catalyst (e.g., H₂SO₄), Heat | Methyl 5-hexynoate |
| Deprotonation | Methyl 5-hexynoate | Strong base (e.g., n-BuLi), Anhydrous solvent (e.g., THF), Low temperature | Lithium acetylide intermediate |
| Alkylation | Lithium acetylide intermediate, 1,2-Dibromoethane | Anhydrous solvent (e.g., THF) | This compound |
Conversion from Methyl 7-hydroxyhept-5-ynoate Precursors
A well-documented method for the synthesis of this compound involves the direct conversion of its corresponding hydroxy precursor, Methyl 7-hydroxyhept-5-ynoate. organic-chemistry.org This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromine atom. The reaction is typically achieved using a brominating agent, such as phosphorus tribromide (PBr₃), in the presence of a weak base like pyridine (B92270) to neutralize the HBr byproduct.
The reaction proceeds as follows:
Methyl 7-hydroxyhept-5-ynoate is treated with phosphorus tribromide and pyridine in a suitable solvent, such as light petroleum, at a reduced temperature to afford this compound. organic-chemistry.org
| Reactant | Reagents | Solvent | Temperature | Product |
| Methyl 7-hydroxyhept-5-ynoate | Phosphorus tribromide (PBr₃), Pyridine | Light petroleum | 0 °C | This compound |
Alkylation Reactions Utilizing Propargyl Alcohol Derivatives
An alternative synthetic route employs the alkylation of a protected propargyl alcohol derivative. organic-chemistry.org This multi-step synthesis begins with 2-(prop-2-ynyloxy)tetrahydro-2H-pyran, a THP-protected propargyl alcohol. The terminal alkyne is deprotonated with a strong base to form an acetylide, which is then alkylated with 1-bromo-4-chlorobutane. The resulting chloroalkyne is subsequently converted to an iodoalkyne via a Finkelstein reaction. This intermediate then undergoes reaction with sodium cyanide followed by acidic hydrolysis and esterification to yield Methyl 7-hydroxyhept-5-ynoate. The final step is the bromination of the hydroxyl group as described in the previous section.
The key steps of this pathway are summarized in the table below:
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| Alkylation | 2-(Prop-2-ynyloxy)tetrahydro-2H-pyran | 1. n-BuLi, THF; 2. 1-Bromo-4-chlorobutane | 1-Chloro-7-(tetrahydro-2H-pyran-2-yloxy)hept-2-yne |
| Halogen Exchange (Finkelstein Reaction) | 1-Chloro-7-(tetrahydro-2H-pyran-2-yloxy)hept-2-yne | Sodium iodide, Acetone | 1-Iodo-7-(tetrahydro-2H-pyran-2-yloxy)hept-2-yne |
| Cyanation, Hydrolysis, and Esterification | 1-Iodo-7-(tetrahydro-2H-pyran-2-yloxy)hept-2-yne | 1. NaCN, DMSO; 2. H₃O⁺; 3. CH₃OH, H⁺ | Methyl 7-hydroxyhept-5-ynoate |
| Bromination | Methyl 7-hydroxyhept-5-ynoate | PBr₃, Pyridine, Light petroleum | This compound |
Bromination Strategies for Unsaturated Ester Precursors
The synthesis of this compound can also be envisioned through the bromination of a suitable unsaturated ester precursor. A potential precursor is methyl hept-6-ynoate. The synthesis would involve the conversion of the terminal alkyne to a bromoalkyne. This can be achieved through a regioselective hydrobromination of the terminal alkyne. However, controlling the regioselectivity to achieve the desired internal bromoalkyne can be challenging.
Alternatively, a more controlled approach would be the reaction of the terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver catalyst, which is known to promote the bromination at the terminal position of an alkyne.
| Precursor | Reagents/Conditions | Product |
| Methyl hept-6-ynoate | N-Bromosuccinimide (NBS), Silver nitrate (B79036) (AgNO₃) | Methyl 7-bromohept-6-ynoate |
Following the formation of Methyl 7-bromohept-6-ynoate, a subsequent isomerization of the alkyne from the 6-position to the 5-position would be necessary to obtain the final product. This isomerization can often be achieved under basic conditions.
Advanced Synthetic Approaches to this compound
Advanced synthetic methodologies focus on improving the efficiency and selectivity of the synthesis, often through the use of modern catalytic systems. These approaches aim to minimize the use of protecting groups and stoichiometric reagents, leading to more atom-economical and environmentally benign processes.
Chemo- and Regioselective Synthesis Techniques
The development of chemo- and regioselective methods for the synthesis of functionalized alkynes offers a more sophisticated approach to this compound. One such strategy could involve a transition-metal-catalyzed cross-coupling reaction. For instance, a regioselective coupling of a propargyl derivative with a suitable four-carbon synthon already containing the bromo and ester functionalities could be envisioned.
A hypothetical advanced synthesis could involve the following steps:
Preparation of a suitable organometallic reagent: For example, the formation of a zinc or boron-based reagent from a protected propargyl alcohol.
Palladium- or copper-catalyzed cross-coupling: Reaction of the organometallic reagent with a molecule such as methyl 4-bromobutanoate.
Deprotection and functional group transformation: Removal of the protecting group from the alcohol and subsequent conversion to the bromide.
| Step | Reactants | Catalyst/Reagents | Product/Intermediate |
| Organometallic Reagent Formation | THP-protected propargyl alcohol | e.g., Zn, I₂ | Organozinc reagent |
| Cross-Coupling | Organozinc reagent, Methyl 4-bromobutanoate | Pd(0) or Cu(I) catalyst | Methyl 7-(tetrahydro-2H-pyran-2-yloxy)hept-5-ynoate |
| Deprotection and Bromination | Methyl 7-(tetrahydro-2H-pyran-2-yloxy)hept-5-ynoate | 1. H₃O⁺; 2. PBr₃, Pyridine | This compound |
Use of Organometallic Reagents in this compound Preparation (e.g., Organozinc)
Organozinc reagents are a significant class of organometallic compounds utilized in organic synthesis for the formation of carbon-carbon bonds. researchgate.netwikipedia.org Their utility is marked by a high degree of functional group tolerance, allowing them to be used in the presence of sensitive groups like esters, nitriles, and ketones, which might not be compatible with more reactive organometallic reagents such as Grignard or organolithium compounds. sigmaaldrich.comorganicreactions.org This characteristic makes them particularly suitable for the synthesis of polyfunctional molecules like this compound.
The preparation of functionalized organozinc compounds can be achieved through the direct insertion of activated zinc metal into organic halides. nih.gov These reagents participate in various coupling reactions. For instance, the Negishi coupling, a palladium-catalyzed reaction, effectively couples an organozinc compound with an organic halide. wikipedia.orgorganicreactions.org In the context of synthesizing structures related to this compound, organozinc reagents can be coupled with 1-bromoalkynes, often catalyzed by copper salts like copper iodide, to yield the desired alkyne products. researchgate.net
While a direct one-step synthesis of this compound using an organozinc reagent is not extensively detailed, analogous preparations highlight the role of zinc halides as catalysts. For example, the preparation of methyl 7-bromohept-2t-en-5-ynoate involves the use of anhydrous zinc bromide as a catalyst in the reaction between methyl 7-methoxyhept-2t-en-5-ynoate and acetyl bromide. google.com This demonstrates the involvement of zinc compounds in transformations of related bromo-alkynoate structures. The high covalent character of the carbon-zinc bond makes these reagents less reactive but highly selective, and their reactivity can be enhanced via transmetallation with transition metal complexes of palladium or copper. organicreactions.org
| Reaction Type | Description | Catalyst/Promoter | Relevance to Synthesis |
|---|---|---|---|
| Negishi Coupling | Cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.org | Palladium or Nickel | Can be used to form C-C bonds by coupling a suitable organozinc reagent with a bromo-alkyne precursor. |
| Copper-Catalyzed Coupling | Coupling of organozinc reagents with 1-bromoalkynes. researchgate.net | Copper(I) Iodide | Directly applicable for synthesizing substituted alkynes from bromoalkyne starting materials. |
| Reformatsky Reaction | Reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc metal to form a beta-hydroxy ester. organicreactions.org | Zinc Metal | Demonstrates the compatibility of ester functional groups with zinc-mediated reactions. |
Stereoselective Aspects in this compound Synthesis Intermediates
The synthesis of enantiomerically pure compounds often relies on stereoselective methods. Biocatalysis, particularly the use of enzymes like lipases, offers a powerful strategy for achieving high stereoselectivity under mild reaction conditions. polimi.itmdpi.com Lipase-catalyzed kinetic resolution is a widely employed technique for separating enantiomers of a racemic mixture, typically involving chiral alcohols or esters. mdpi.com This method is relevant for preparing chiral intermediates that could be subsequently converted into a stereochemically defined version of this compound.
The principle of kinetic resolution lies in the differential rate at which a chiral enzyme catalyzes a reaction for the two enantiomers of a racemic substrate. For instance, in the hydrolysis of a racemic ester, one enantiomer may be hydrolyzed much faster than the other, leading to an accumulation of the unreacted, enantiomerically enriched ester and the formation of an enantiomerically enriched alcohol product. mdpi.com Similarly, in an acylation reaction of a racemic alcohol, one enantiomer is acylated preferentially.
Several lipases are commercially available and have been screened for their effectiveness in resolving various chiral intermediates. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (Lipase PS), and Candida rugosa (CRL) are among the most frequently used due to their broad substrate scope and high enantioselectivity. polimi.itmdpi.com The choice of solvent, acylating agent (in esterification), and temperature can significantly influence both the reaction rate and the enantioselectivity (expressed as the enantiomeric ratio, E). An E-value greater than 100 is generally considered excellent for preparative purposes.
The data below illustrates the results from screening different lipases for the kinetic resolution of a model chiral alcohol, which serves as a representative intermediate.
| Enzyme | Substrate Type | Reaction | Conversion (%) | Enantiomeric Excess (e.e.) of Product | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|
| Lipase PS (from Pseudomonas cepacia) | Racemic Alcohol | Acylation | 41 | >90% (for S-ester) | High |
| CAL-B (from Candida antarctica) | Racemic Ester | Hydrolysis | ~50 | >99% | >200 |
| CRL (from Candida rugosa) | Racemic Ester | Hydrolysis | ~50 | >95% | High |
| PPL (Porcine Pancreatic Lipase) | Racemic Ester | Hydrolysis | 45 | 88% | Moderate |
Data is representative of typical lipase-catalyzed resolutions as found in the literature. polimi.itmdpi.com
This biocatalytic approach allows for the preparation of chiral building blocks with high optical purity, which are essential for the asymmetric synthesis of complex target molecules. polimi.it
Chemical Reactivity and Transformations of Methyl 7 Bromohept 5 Ynoate
Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. Methyl 7-bromohept-5-ynoate serves as a valuable building block in these reactions due to its dual functionality.
Cross-coupling reactions are powerful methods for creating C-C bonds, often utilizing transition metal catalysts to join two different organic fragments. The bromoalkyne moiety of this compound is an excellent substrate for such transformations.
Copper-catalyzed reactions are a cost-effective and efficient means of forming carbon-carbon bonds, particularly C(sp)-C(sp) bonds. A notable example is the coupling of 1-bromoalkynes with terminal alkynes to synthesize unsymmetrical diynes. organic-chemistry.orgthieme-connect.com While traditional methods like the Cadiot–Chodkiewicz reaction often yield symmetrical byproducts, modern copper-catalyzed systems offer high selectivity under mild conditions. organic-chemistry.orgthieme-connect.com
In a typical reaction involving a substrate like this compound, a copper(I) salt, such as copper(I) iodide, acts as the catalyst. organic-chemistry.org The reaction is generally performed in the presence of a base and a ligand to facilitate the catalytic cycle. Research has shown that tris(o-tolyl)phosphine is an effective ligand in these couplings, with ethanol (B145695) being a suitable solvent. organic-chemistry.orgthieme-connect.com This methodology tolerates a wide range of functional groups on both the bromoalkyne and the terminal alkyne partner, making it a versatile tool for organic synthesis. organic-chemistry.org The process provides an efficient and simple technique for creating unsymmetrical buta-1,3-diynes. thieme-connect.com
Table 1: Representative Copper-Catalyzed Coupling of 1-Bromoalkynes with Terminal Alkynes This table illustrates the general conditions and outcomes for reactions analogous to those involving this compound.
| 1-Bromoalkyne Substrate | Terminal Alkyne Substrate | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |
| (Bromoethynyl)benzene | 4-Ethynyltoluene | CuI / Tris(o-tolyl)phosphine | K₂CO₃ | Ethanol | 1-(4-Methylphenyl)-4-phenylbuta-1,3-diyne | 90 |
| (Bromoethynyl)benzene | 1-Octyne | CuI / Tris(o-tolyl)phosphine | K₂CO₃ | Ethanol | 1-Phenyldeca-1,3-diyne | 85 |
| 1-Bromo-3,3-dimethylbut-1-yne | Phenylacetylene | CuI / Tris(o-tolyl)phosphine | K₂CO₃ | Ethanol | 5,5-Dimethyl-1-phenylhexa-1,3-diyne | 88 |
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C bond formation. wikipedia.orgnih.gov For a substrate like this compound, the Sonogashira and Heck reactions are particularly relevant.
The Sonogashira coupling reaction specifically joins terminal alkynes with aryl or vinyl halides. organic-chemistry.org In the context of this compound (an alkyl halide), this reaction class has been expanded to include C(sp)-C(sp³) bond formation, although it remains a more challenging transformation. researchgate.net The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, often with a copper(I) co-catalyst and an amine base. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org This method is valued for its mild operating conditions and excellent functional group tolerance. nih.govbeilstein-journals.org
The Heck reaction (or Mizoroki-Heck reaction) provides a means to form substituted alkenes by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The bromoalkyne of this compound could potentially couple with various alkenes, leading to the formation of enyne structures. Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), with bases like triethylamine (B128534) or potassium carbonate. wikipedia.org The Heck reaction is noted for its outstanding selectivity for trans products. organic-chemistry.org
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions This table illustrates general conditions for Sonogashira and Heck reactions applicable to bromoalkyne substrates.
| Reaction Type | Halide Substrate | Coupling Partner | Palladium Catalyst | Base | Solvent | Product Type |
| Sonogashira | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N) | THF / Toluene | Aryl-Alkyne |
| Heck | Aryl Bromide | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF / Acetonitrile | Substituted Alkene |
| Sonogashira (Alkyl) | Alkyl Bromide | Terminal Alkyne | Pd-NHC Complex / CuI | Cs₂CO₃ | Dioxane | Alkyl-Alkyne |
As an alkylating agent, this compound can react with nucleophiles, such as enolates, in Sₙ2 reactions. libretexts.orglibretexts.org This process involves the formation of a new carbon-carbon bond at the α-position of a carbonyl compound, displacing the bromide leaving group. libretexts.org
The alkylation of ketone enolates is a fundamental C-C bond-forming reaction. libretexts.org For an unsymmetrical ketone, the regioselectivity of the reaction (i.e., which α-carbon is alkylated) can be controlled by the choice of base and reaction conditions. libretexts.org In the case of a symmetrical ketone like cyclopentanone (B42830), a single enolate is formed.
To achieve alkylation, cyclopentanone is first deprotonated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). libretexts.org This quantitatively generates the lithium enolate. The subsequent addition of an electrophile, such as this compound, results in an Sₙ2 reaction where the enolate attacks the carbon bearing the bromine atom. libretexts.org This introduces the 7-methoxycarbonylhept-2-yn-1-yl side chain at the α-position of the cyclopentanone ring.
Table 3: General Conditions for Alkylation of Cyclopentanone Enolate This table outlines the typical procedure for reacting a ketone enolate with an alkyl halide like this compound.
| Ketone | Base | Alkylating Agent | Solvent | Temperature (°C) | Product |
| Cyclopentanone | Lithium Diisopropylamide (LDA) | This compound | Tetrahydrofuran (THF) | -78 to RT | 2-(7-Methoxy-7-oxohept-5-yn-1-yl)cyclopentan-1-one |
Similar to ketones, lactones can be alkylated at the α-position via their enolates. researchgate.net The generation of the lactone enolate requires a strong base to deprotonate the α-carbon. Lithium diisopropylamide (LDA) or lithium isopropylcyclohexylamide are effective for this purpose. researchgate.net
For instance, γ-butyrolactone can be deprotonated in THF at -78 °C using LDA. The resulting enolate is a potent nucleophile that readily reacts with primary alkyl halides. researchgate.net When this compound is used as the alkylating agent, the enolate attacks the electrophilic carbon attached to the bromine, forming a new C-C bond and yielding α-(7-methoxycarbonylhept-2-yn-1-yl)-γ-butyrolactone. This method provides a high-yield and experimentally convenient route for the controlled alkylation of lactones. researchgate.net
Table 4: General Conditions for Alkylation of γ-Butyrolactone Enolate This table outlines the typical procedure for reacting a lactone enolate with an alkyl halide like this compound.
| Lactone | Base | Alkylating Agent | Solvent | Temperature (°C) | Product |
| γ-Butyrolactone | Lithium Diisopropylamide (LDA) | This compound | Tetrahydrofuran (THF) | -78 | 3-(7-Methoxy-7-oxohept-5-yn-1-yl)dihydrofuran-2(3H)-one |
Conjugate Addition Reactions with this compound as an Electrophile
This compound, possessing an electron-withdrawing ester group in conjugation with an alkyne, is an effective electrophile in conjugate addition reactions, also known as Michael additions. libretexts.orgmasterorganicchemistry.com In these reactions, nucleophiles add to the carbon-carbon triple bond at the position beta to the carbonyl group. The electrophilic nature of this compound has been exploited in the synthesis of complex molecules.
A specific application involves its reaction with lactone enolates. For instance, the conjugate addition of (E)-1-(phenylthio)oct-2-enyllithium to γ-crotonolactone generates a lactone enolate. This enolate can then be trapped by an electrophile like this compound. This trapping reaction proceeds by the enolate attacking the alkyne, leading to the formation of a new carbon-carbon bond and demonstrating the utility of this compound in forming complex adducts. researchgate.net The use of the corresponding 7-iodo derivative in this reaction gave slightly higher yields, though the bromo-compound remains an effective reactant. researchgate.net
Table 1: Conjugate Addition with this compound
| Nucleophile | Electrophile | Product | Yield (%) |
|---|
This interactive table summarizes the yield of the conjugate addition reaction where this compound serves as the electrophile.
Functional Group Interconversions of this compound
The two primary functional groups of this compound, the alkynyl moiety and the bromine center, allow for a range of selective transformations.
The alkyne triple bond in this compound can be selectively reduced to either a cis (Z) or trans (E) alkene, depending on the chosen reagents and reaction conditions. This stereochemical control is a cornerstone of modern synthetic strategy.
Partial hydrogenation over a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate deactivated with lead acetate and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond. openstax.orgmasterorganicchemistry.com This mechanistic pathway exclusively yields the corresponding (Z)-alkene. A similar transformation has been documented for a related precursor in the synthesis of (Z)-Methyl 7-bromohept-5-enoate, where an alkyne was reduced using Lindlar's catalyst to obtain the desired Z-allylic alcohol. gla.ac.uk
Conversely, the use of a dissolving metal reduction, typically sodium or lithium metal in liquid ammonia (B1221849) at low temperatures, leads to the anti-addition of hydrogen. masterorganicchemistry.comlibretexts.org The mechanism involves a sequence of single electron transfers and protonations, proceeding through a vinyl radical anion intermediate which preferentially adopts a trans configuration to minimize steric repulsion. openstax.org This results in the formation of the (E)-alkene. masterorganicchemistry.comchemistrysteps.com
Table 2: Stereoselective Reduction of the Alkyne in this compound
| Reagents | Stereochemical Outcome | Product |
|---|---|---|
| H₂, Lindlar's Catalyst | syn-addition | Methyl (Z)-7-bromohept-5-enoate |
This interactive table outlines the expected products from the partial reduction of this compound under different catalytic conditions.
The bromine atom in this compound is located on an sp-hybridized carbon, making it a suitable substrate for cross-coupling reactions. The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp-hybridized carbons and sp² or sp-hybridized carbons, is a prime example of such a derivatization. organic-chemistry.orgwikipedia.org
This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with a vinyl or aryl halide. libretexts.org In the context of this compound, the bromoalkyne itself would act as the electrophilic partner, reacting with a terminal alkyne to create a conjugated diyne system. This transformation replaces the bromine atom with a new carbon-based substituent, significantly increasing molecular complexity. While direct examples with this compound are not prevalent in the reviewed literature, the reactivity of bromoalkynes in Sonogashira couplings is a well-established and predictable transformation.
Reaction Mechanisms Involving this compound
The reactivity of the bromine atom in bromoalkynes like this compound is a subject of detailed mechanistic investigation, particularly in transition-metal-catalyzed reactions. In coupling reactions, the mechanism often involves oxidative addition of the carbon-bromine bond to a low-valent metal center (e.g., palladium(0) in the Sonogashira coupling). wikipedia.org
Recent density functional theory (DFT) studies on the reactions of bromoalkynes have explored the nuances of these mechanisms. For instance, in nickel-catalyzed reactions, a syn-insertion of the alkyne into a metal-ligand bond is a plausible pathway. acs.org The charge distribution of the reactants can influence whether the mechanism proceeds via this pathway or a radical pathway. acs.org Other studies on related bromoalkenes suggest that reactions can be initiated by the activation of the alkyne by a Lewis acid, followed by nucleophilic attack, demonstrating the diverse ways the halogenated alkyne can be activated. beilstein-journals.orgnih.gov These studies underscore that the C-Br bond's reactivity is highly dependent on the catalytic system and reaction conditions employed.
The stereochemical outcome of reactions involving this compound is highly predictable, especially in the reduction of its alkyne moiety.
Formation of (Z)-Alkenes : Catalytic hydrogenation with Lindlar's catalyst involves the delivery of hydrogen atoms to the same face of the alkyne as it is adsorbed onto the catalyst surface. jove.com This syn-addition mechanism dictates the formation of the (Z)- or cis-isomer. openochem.org The catalyst is specifically designed to be reactive enough to reduce the alkyne but not the resulting alkene, thus preventing over-reduction to the alkane. openstax.orglibretexts.org
Formation of (E)-Alkenes : The dissolving metal reduction with sodium or lithium in liquid ammonia produces the (E)- or trans-isomer. The mechanism proceeds through a radical anion intermediate, which is subsequently protonated by ammonia to give a vinylic radical. openstax.org This radical can exist in equilibrium between cis and trans forms. A second electron transfer creates a vinylic anion. The trans vinylic anion is thermodynamically more stable than the cis anion due to reduced steric strain, and it is formed preferentially before the final protonation step, locking in the trans stereochemistry. openstax.orgmasterorganicchemistry.com
These distinct and reliable stereochemical outcomes make substrates like this compound valuable building blocks in stereoselective synthesis. youtube.com
Applications of Methyl 7 Bromohept 5 Ynoate As a Synthetic Precursor and Building Block
Synthesis of Prostaglandin (B15479496) Analogues and Related Eicosanoids
Prostaglandins (B1171923) and related eicosanoids are a class of lipid compounds that exhibit a wide range of physiological activities. Their synthesis has been a major focus of organic chemistry for decades. These molecules are characterized by a central five-membered ring and two aliphatic side chains, termed the α-chain and the ω-chain. Methyl 7-bromohept-5-ynoate is structurally suited to serve as a precursor for the C7 α-side chain.
The α-side chain of most prostaglandins is a seven-carbon carboxylic acid moiety. This compound provides a seven-carbon skeleton with functionalities that allow for its attachment to a prostaglandin core intermediate. A common strategy in prostaglandin synthesis involves the Horner-Wadsworth-Emmons or Wittig reaction to install the α-chain onto a cyclopentanone (B42830) precursor.
In a hypothetical synthetic route, the bromine atom of this compound could be displaced to install a phosphonate (B1237965) or phosphonium (B103445) ylide. This reagent would then react with the aldehyde group of a core intermediate (such as the Corey aldehyde) to form the α-side chain. The internal alkyne of the newly installed chain would subsequently be reduced, typically using a catalyst like Lindlar's catalyst, to furnish the required (Z)-alkene found in most naturally occurring prostaglandins. The terminal methyl ester provides a latent carboxylic acid, which can be revealed through hydrolysis in the final stages of the synthesis.
Table 1: Potential Synthetic Utility for Prostaglandin α-Chain Construction
| Functional Group | Potential Role in Synthesis | Subsequent Transformation |
|---|---|---|
| Bromo Group (Br) | Precursor to a nucleophile or organometallic reagent for coupling. | Conversion to a phosphonium salt for Wittig olefination. |
| Alkyne (C≡C) | Masked (Z)-alkene. | Stereoselective reduction to the required cis-double bond. |
Prostacyclins and thromboxanes are biologically important metabolites of prostaglandin H2. Their structures retain the core cyclopentane (B165970) (or rearranged oxane/oxetane) ring and the characteristic α- and ω-side chains. The synthetic strategies for introducing the α-chain in these analogues are often similar to those used for prostaglandins.
Therefore, this compound could serve as a key building block for the α-chain of prostacyclin and thromboxane (B8750289) analogues using the same chemical logic described for prostaglandins. Its incorporation would follow a convergent approach where the side chain is prepared separately and then attached to the core ring system, followed by functional group manipulations to complete the synthesis.
Cyclooxygenase (COX) enzymes also produce other metabolites from polyunsaturated fatty acids, such as various hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs, sometimes referred to as EHETs in older literature). These are typically linear fatty acid derivatives rather than the cyclic structures of prostaglandins. While bromoalkyne esters are valuable in organic synthesis, the specific use of this compound as a key intermediate in the total synthesis of these specific linear eicosanoids is not prominently documented. The synthesis of these molecules often involves different strategies focused on the stereoselective installation of hydroxyl or epoxide functionalities along a C20 fatty acid chain.
Utilization in Natural Product Total Synthesis
The combination of an electrophilic center (the carbon bearing the bromine) and a versatile internal alkyne makes this compound a useful C7 synthon for building larger, more complex molecules beyond the eicosanoid family.
Bromoalkynes are valuable intermediates in modern synthetic chemistry, participating in a range of carbon-carbon bond-forming reactions. The bromine atom can be used in transition-metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, after conversion to a suitable organometallic species or by direct coupling of the corresponding terminal alkyne. The internal alkyne itself can undergo various transformations including hydration, hydroboration, or participation in cycloaddition reactions. This dual reactivity allows for the sequential and controlled construction of complex molecular architectures. For instance, the bromine could be used to connect the seven-carbon chain to one part of a molecule, while the alkyne is later used as a handle to attach another fragment.
In a multi-stage synthesis, a building block like this compound allows for the introduction of a seven-carbon chain that can be modified later in the sequence. The alkyne functionality is particularly useful as it is stable to many reaction conditions used to modify other parts of the molecule but can be selectively transformed when needed. This makes it a valuable "linchpin" fragment, connecting different parts of a complex target molecule. Its utility as a key intermediate lies in its ability to bridge two different molecular fragments through sequential reactions at its two reactive ends.
Table 2: Summary of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Prostaglandin H2 |
Applications in Click Chemistry and Bioconjugation
The presence of a terminal alkyne group in this compound makes it a prime candidate for click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. These characteristics are particularly valuable in the field of bioconjugation, where the precise labeling and linking of biomolecules are paramount.
Potential as an Alkyne Component in Cycloaddition Reactions
This compound is well-suited to participate as the alkyne component in [3+2] cycloaddition reactions, a cornerstone of click chemistry. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an alkyne and an azide (B81097) to form a stable triazole ring. acs.orgnih.gov The reaction is highly regioselective, typically yielding the 1,4-disubstituted triazole isomer. nih.govresearchgate.net
The general scheme for the CuAAC reaction involving a generic azide and an alkyne is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| R1-N3 (Azide) | R2-C≡CH (Alkyne) | Cu(I) | 1,4-disubstituted-1,2,3-triazole |
In the context of this compound, the terminal alkyne would readily react with an azide-functionalized molecule, leading to the formation of a triazole-linked conjugate. The bromine atom on the other end of the molecule remains available for subsequent transformations, making it a valuable bifunctional linker. Research on terminal bromoalkynes has shown their successful participation in Cu(I) or CuBr catalyzed reactions to yield 5-bromo-substituted triazoles. acs.org
Derivatization for Bioorthogonal Applications
The concept of bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govresearchgate.net The alkyne group of this compound is a bioorthogonal handle, as alkynes are scarce in biological systems. nih.gov This allows for its selective reaction with an azide-modified biomolecule in a complex biological environment.
Bifunctional linkers containing both an alkyne and a reactive halide are utilized for bioconjugation. lumiprobe.comlumiprobe.comnih.gov this compound fits this molecular architecture. It can be derivatized to create probes for labeling and tracking biomolecules. For instance, the bromo- end could be used to attach the molecule to a solid support or another molecular entity, while the alkyne end is available for a bioorthogonal click reaction with an azide-tagged protein, nucleic acid, or other cellular component. This dual functionality allows for the construction of complex bioconjugates. nih.govresearchgate.net
Development of Novel Organic Materials and Functional Molecules
The unique chemical structure of this compound also positions it as a valuable precursor for the synthesis of advanced organic materials, including carbon-based compounds and functional polymers.
Precursor for Advanced Carbon-Based Compounds
Haloalkynes are recognized as powerful and versatile building blocks in organic synthesis for the creation of carbon-rich compounds. thieme.comresearchgate.netacs.orgacs.org The presence of both a bromine atom and a triple bond in this compound allows for a variety of coupling and cyclization reactions to build more complex carbon skeletons.
For example, the bromine can be substituted or used in cross-coupling reactions, while the alkyne can undergo reactions like oligomerization or be used to introduce rigidity and linearity into a molecular structure. thieme.comresearchgate.net On-surface synthesis strategies have utilized debrominative coupling of brominated precursors to generate polyynic carbon chains, highlighting the potential of bromoalkynes in creating novel carbon allotropes. nih.gov Although not specifically demonstrated with this compound, the fundamental reactivity of its functional groups suggests its utility in the synthesis of functionalized carbon materials.
Integration into Polymer Architectures
The alkyne and bromide functionalities of this compound offer distinct handles for incorporation into polymer chains. Alkynes are known to undergo various polymerization reactions, including those catalyzed by transition metals, to form conjugated polymers with interesting electronic and optical properties. oup.comoborolabs.com
Furthermore, the bromine atom can be utilized in post-polymerization functionalization. A polymer incorporating this compound could be synthesized, and the pendant bromoheptanoate side chains could then be modified through nucleophilic substitution or cross-coupling reactions to introduce a wide range of functionalities. nih.gov For instance, Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing carbon-carbon bonds and could be employed to further elaborate polymers containing this monomeric unit. oup.com This approach allows for the synthesis of polymers with tailored properties for specific applications in materials science and nanotechnology.
Advanced Methodological Approaches and Theoretical Considerations for Methyl 7 Bromohept 5 Ynoate Research
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful tool for investigating the properties and reactivity of molecules like Methyl 7-bromohept-5-ynoate from a theoretical standpoint. These methods allow for the exploration of molecular characteristics that can be difficult or impossible to measure experimentally.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are routinely used to predict the electronic structure and reactivity of molecules. scienceopen.com For this compound, these calculations can illuminate the distribution of electron density, identify frontier molecular orbitals (HOMO and LUMO), and determine atomic charges. This information is crucial for predicting how the molecule will interact with other reagents.
Key areas of reactivity in this compound that can be assessed include:
The Carbon-Bromine Bond: Calculations can quantify the electrophilic nature of the carbon atom attached to the bromine, predicting its susceptibility to nucleophilic substitution reactions.
The Alkyne Group: The electron-rich triple bond can be evaluated for its potential to undergo addition reactions.
The Ester Carbonyl Group: The reactivity of the carbonyl carbon towards nucleophiles can be computationally determined.
Table 1: Predicted Reactivity of Functional Groups in this compound
| Functional Group | Position | Predicted Reactivity Type | Computational Method for Prediction |
| Bromoalkane | C7 | Electrophilic | Electrostatic Potential Mapping, Mulliken Charge Analysis |
| Alkyne | C5-C6 | Nucleophilic / Electrophilic | Frontier Molecular Orbital (HOMO/LUMO) Analysis |
| Ester (Carbonyl) | C1 | Electrophilic | Partial Atomic Charge Calculation |
Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. rsc.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely pathway for a given transformation involving this compound.
For instance, in a nucleophilic substitution reaction at the C7 position, computational modeling can:
Identify whether the reaction proceeds through an S_N1 or S_N2 mechanism.
Calculate the activation energy, providing an estimate of the reaction rate. mdpi.com
Visualize the geometry of the transition state structure.
These computational insights help rationalize experimental observations and guide the design of new synthetic routes. rsc.org
Table 2: Hypothetical Energy Profile for a Substitution Reaction
| Species | Description | Relative Energy (kJ/mol) |
| Reactants | This compound + Nucleophile | 0 |
| Transition State | Activated complex | +85 |
| Products | Substituted product + Bromide ion | -40 |
The three-dimensional shape of a molecule is critical to its reactivity. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) by evaluating the energies associated with rotations around single bonds. windows.netscispace.com For an acyclic molecule like this compound, there is considerable conformational flexibility, particularly around the sp³ hybridized carbon atoms of the heptanoate (B1214049) chain.
Molecular modeling can predict the preferred conformations and the energy barriers between them. scispace.com This understanding is vital for predicting the stereochemical outcome of reactions, especially those that create new stereocenters. While the parent molecule is achiral, its reactions can lead to chiral products, and predicting the dominant stereoisomer is a key challenge that computational methods can address. researchgate.net
Spectroscopic Techniques for Reaction Monitoring and Characterization
Advanced spectroscopic techniques are essential for the real-time monitoring of chemical reactions and the detailed characterization of intermediates and products.
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) that allows for the continuous monitoring of a chemical reaction as it happens, directly in the reaction vessel. mt.commt.com This technique tracks the concentration changes of reactants, intermediates, and products by measuring their characteristic infrared absorptions in real-time. mdpi.com
When applied to the synthesis or transformation of this compound, in-situ IR can provide critical data on:
Reaction Kinetics: By following the disappearance of a reactant peak (e.g., an azide (B81097) precursor) and the appearance of the alkyne peak of the product, precise reaction rates can be determined.
Intermediate Detection: Transient intermediates that may not be observable by standard offline analysis (like HPLC or NMR) can often be detected. mt.com
Endpoint Determination: The reaction can be stopped precisely when the concentration of the starting material reaches zero, preventing the formation of byproducts and optimizing yield.
Table 3: Key IR Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
| Alkyne (C≡C) | Stretch | ~2200 - 2260 | Monitor formation or consumption of the alkyne moiety |
| Ester (C=O) | Stretch | ~1735 - 1750 | Track integrity or transformation of the ester group |
| C-Br | Stretch | ~500 - 600 | Observe cleavage of the carbon-bromine bond |
Process Optimization and Scalability in this compound Synthesis and Transformations
The successful transition of a chemical synthesis from a laboratory scale to an industrial process requires rigorous optimization and a deep understanding of the reaction parameters. The insights gained from computational studies and in-situ monitoring are fundamental to this effort. researchgate.net
By combining mechanistic understanding from DFT calculations with real-time kinetic data from in-situ IR, a robust model of the reaction can be built. mt.com This model can then be used to explore the effects of various parameters on reaction performance.
Key parameters for optimization include:
Temperature
Reagent and catalyst concentration
Addition rates
Mixing efficiency
This data-driven approach allows for the development of a scalable, safe, and efficient process for the synthesis and subsequent transformations of this compound. researchgate.netresearchgate.net It helps ensure batch-to-batch consistency and builds quality into the manufacturing process from the outset.
Table 4: Parameters for Process Optimization
| Parameter | Method of Study | Goal of Optimization |
| Reaction Temperature | In-situ IR Spectroscopy | Maximize reaction rate while minimizing byproduct formation |
| Catalyst Loading | Kinetic analysis via in-situ IR | Minimize catalyst usage for cost-effectiveness and purity |
| Reaction Mechanism | Computational Chemistry (DFT) | Identify rate-limiting steps and potential side reactions |
| Reagent Stoichiometry | Real-time concentration monitoring | Ensure complete conversion and minimize excess reagents |
Future Research Directions and Emerging Trends in Methyl 7 Bromohept 5 Ynoate Chemistry
Exploration of Novel Reactivity Patterns
While the fundamental reactivity of the alkyne and bromide moieties in Methyl 7-bromohept-5-ynoate is understood, there remains significant scope for discovering novel transformations. Haloalkynes, in general, are powerful and versatile building blocks that can participate in a variety of synthetic transformations. acs.orgnih.govacs.org They can be conceptualized as dually functionalized molecules, enabling the formation of diverse reaction intermediates such as σ-acetylene–metal, π-acetylene–metal, and halovinylidene–metal complexes. acs.orgnih.gov
Future research will likely focus on several key areas:
Transition Metal-Catalyzed Reactions: Expanding the scope of cross-coupling reactions beyond standard protocols is a major avenue of research. acs.orgacs.org This includes developing new catalytic systems for C–H activation and alkynylation of various substrates using bromoalkynes. acs.org For instance, cobalt(III)-catalyzed C-H alkynylation has been successfully applied to indolines, suggesting that this compound could be used to introduce the hept-5-ynoate chain onto complex heterocyclic scaffolds. acs.org
Nucleophilic Additions: The development of efficient and sustainable methods for synthesizing heteroatom-containing olefins via nucleophilic addition to haloalkynes is an important goal. acs.org This involves exploring new catalysts and reaction conditions to control the regio- and stereoselectivity of the addition of various nucleophiles across the carbon-carbon triple bond.
Cycloaddition Reactions: The alkyne functionality is a prime candidate for cycloaddition reactions, a powerful tool for constructing cyclic molecules. acs.org Research into novel [3+2] cycloadditions and other pericyclic reactions involving this compound could provide rapid access to complex carbocyclic and heterocyclic frameworks.
Photocatalysis: Visible-light-promoted transformations offer a mild and green alternative to traditional methods. Recent work has shown that bromoalkynes can react with anilines under photocatalytic conditions to form α-ketoamides. acs.org Exploring the visible-light-mediated reactivity of this compound could uncover unique reaction pathways, such as radical-mediated additions or couplings, that are inaccessible under thermal conditions.
| Reaction Class | Description | Potential Outcome | Key Research Focus |
|---|---|---|---|
| C-H Alkynylation | Direct coupling of the alkyne with an unactivated C-H bond, typically using a transition metal catalyst. | Direct installation of the functionalized seven-carbon chain onto various scaffolds. | Development of novel cobalt, rhodium, or iridium catalysts with high selectivity. |
| Photoredox Catalysis | Using visible light to generate radical intermediates from the bromoalkyne for subsequent reactions. | Access to novel coupling partners and reaction pathways, such as hydroalkylation or oxidative amidation. acs.orgnih.gov | Screening of photocatalysts, understanding reaction mechanisms, and expanding substrate scope. |
| Asymmetric Catalysis | Enantioselective transformations involving either the alkyne or bromide functionality. | Synthesis of chiral molecules for applications in life sciences. | Design of chiral ligands for transition metals or development of novel organocatalysts. |
| Domino/Tandem Reactions | Multi-step reactions where subsequent transformations occur in a single pot, leveraging both functional groups. | Rapid increase in molecular complexity from a simple starting material. nih.gov | Rational design of reaction sequences and optimization of conditions for multiple steps. |
Development of Greener Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to maximize atom economy and minimize waste and the use of hazardous reagents. nih.govacs.org Traditional methods for synthesizing haloalkynes often involve strong bases and stoichiometric halogenating agents. acs.org Future efforts concerning this compound will focus on more sustainable approaches.
Key trends in this area include:
Catalytic Halogenation: Moving from stoichiometric to catalytic methods for the synthesis of bromoalkynes would significantly reduce waste. This involves developing catalytic systems that can utilize milder and more environmentally benign bromine sources.
Organocatalysis: The use of small organic molecules as catalysts presents an attractive alternative to transition-metal-based methods, avoiding concerns about toxic metal residues in final products. organic-chemistry.org An organocatalytic route to alkynes from non-acetylenic precursors has been developed, and similar principles could be applied to create more sustainable syntheses of precursors to this compound. organic-chemistry.org
Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical CO2 is a major goal in sustainable chemistry. acs.org Research will be needed to adapt the synthesis and subsequent reactions of this compound to these environmentally friendly media.
Expansion of Applications in Target-Oriented Synthesis
Target-oriented synthesis, particularly of natural products and their analogues, remains a primary driver of methods development in organic chemistry. nih.gov Natural products often serve as inspiration for the development of new therapeutic agents. nih.govnih.gov The bifunctional nature of this compound makes it a highly valuable building block for the rapid assembly of complex molecular architectures found in natural products. acs.orgnih.gov
Future applications in this domain will likely involve:
Fragment-Based Synthesis: Using this compound as a key fragment to be introduced into a growing molecular structure. The alkyne can be used for a key coupling reaction (e.g., Sonogashira, Cadiot-Chodkiewicz), while the bromide allows for a subsequent, orthogonal transformation, such as alkylation or elimination.
Diversity-Oriented Synthesis: Employing the compound as a starting point in synthetic sequences designed to generate a library of structurally diverse molecules. The two functional groups can be reacted in different orders with a variety of reagents to quickly build molecular complexity.
Biomimetic Synthesis: In some cases, the structural motifs accessible from this compound may mimic intermediates in biosynthetic pathways, allowing for syntheses that are inspired by nature. nih.gov
| Target Class | Synthetic Strategy | Role of this compound |
|---|---|---|
| Polyketides/Polyacetylenes | Iterative cross-coupling reactions. | Provides a C7 building block with handles for chain extension at both ends. muohio.edu |
| Macrocycles | Intramolecular coupling or alkylation. | Acts as a flexible linker in a macrocyclization precursor. |
| Modified Peptides/Oligonucleotides | Click chemistry or alkylation. | Used to introduce a functionalized lipid-like chain for modifying biological molecules. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages in terms of safety, efficiency, reproducibility, and scalability. mdpi.comelveflow.com Many reactions involving alkynes or organometallic intermediates can be hazardous on a large scale due to exothermicity or the handling of unstable species. Flow chemistry mitigates these risks by using small reactor volumes, providing superior heat and mass transfer, and allowing for precise control over reaction parameters. mdpi.comamt.uk
The integration of this compound chemistry with these platforms is an emerging trend:
Enhanced Safety: Reactions such as metalations of the terminal alkyne with strong bases (e.g., n-butyllithium) can be performed more safely in a flow reactor, where the unstable lithiated intermediate is generated and consumed in a continuous stream without accumulation. mdpi.com
Process Intensification: Flow reactors can often be operated at higher temperatures and pressures than batch reactors, leading to significantly accelerated reaction rates. mdpi.com This can shorten synthesis times from hours to minutes.
Automated Optimization: Automated synthesis platforms, which often utilize flow chemistry, can rapidly screen a wide range of reaction conditions (temperature, residence time, stoichiometry) to quickly identify the optimal parameters for a given transformation involving this compound.
Multi-step Synthesis: Connecting multiple flow reactors in sequence allows for the telescoping of multi-step synthetic sequences without the need for intermediate isolation and purification. vapourtec.com This could enable the conversion of this compound into more complex products in a single, continuous operation.
The application of flow technology to reactions like halogenations, nitrations, and hydrogenations is already well-established, and its extension to the versatile chemistry of functionalized alkynes is a logical and promising next step. amt.ukvapourtec.com
Q & A
Basic Research Questions
Q. What are the established synthetic methods for Methyl 7-bromohept-5-ynoate, and what are their comparative yields?
- Answer : Two primary synthetic routes are documented:
A three-step synthesis starting from hexynoic acid, yielding 53% overall via bromination and esterification (Scheme 3) .
Preparation from 2-(prop-2-ynyloxy)tetrahydro-2H-pyran and 1-bromo-3-chloropropane (or 1-bromo-4-chlorobutane), involving sequential alkylation and deprotection steps .
- Key considerations include solvent selection (e.g., THF for coupling reactions) and purification via column chromatography.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer : Essential methods include:
- ¹H/¹³C NMR : Confirm regiochemistry of the alkyne and bromine substitution .
- IR Spectroscopy : Identify ester carbonyl (C=O) stretches (~1740 cm⁻¹) and alkyne (C≡C) absorptions .
- GC-MS : Assess purity and detect side products (e.g., dehalogenated derivatives) .
- Report full spectral data, including coupling constants and integration ratios, following IUPAC guidelines.
Advanced Research Questions
Q. How can copper-catalyzed coupling reactions involving this compound be optimized for complex molecule synthesis?
- Answer :
- Ligand Selection : Phosphine ligands (e.g., PPh₃) enhance catalytic efficiency in Sonogashira or Glaser-Hay couplings .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve electrophile-nucleophile interactions .
- Stoichiometry : Maintain a 1:1.2 ratio of alkyne to bromoester to minimize homocoupling byproducts. Documented yields reach 63% under anhydrous, inert conditions .
Q. What strategies enable enantioselective synthesis using this compound derivatives?
- Answer :
- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica lipase B) to resolve racemic diynols, achieving >96% enantiomeric excess (ee) for R-configuration alcohols .
- Chiral Auxiliaries : Introduce temporary stereochemical control via Evans oxazolidinones or Oppolzer sultams during alkyne functionalization.
Q. How does this compound function in synthesizing prostaglandin-like metabolites (e.g., 8,9-Epoxy-eicosatrienoic acid derivatives)?
- Answer :
- Electrophilic Coupling : The bromoester acts as a key partner in copper-mediated cross-coupling with propargylzinc reagents to form triynol intermediates .
- Downstream Functionalization : Subsequent epoxidation (e.g., with m-CPBA) and hydroxylation yield bioactive metabolites. Monitor stereochemistry using chiral HPLC .
Q. What challenges arise in stabilizing this compound during long-term storage?
- Answer :
- Degradation Pathways : Susceptibility to hydrolysis (ester cleavage) and radical-mediated alkyne polymerization.
- Mitigation Strategies : Store under argon at –20°C with molecular sieves. Conduct stability assays via periodic NMR analysis to detect decomposition .
Methodological Considerations
Q. How should researchers design experiments to resolve contradictory data in alkyne-bromoester coupling reactions?
- Answer :
- Controlled Replicates : Repeat reactions with freshly distilled solvents and rigorously dried starting materials.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., homocoupled alkynes) and adjust stoichiometry or catalyst loading .
- Mechanistic Probes : Employ deuterated analogs or radical scavengers (e.g., TEMPO) to elucidate reaction pathways .
Q. What role does this compound play in click chemistry applications?
- Answer :
- Bioorthogonal Labeling : The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize reaction pH (7–8) and copper source (e.g., CuBr(PPh₃)₃) .
- Material Science : Incorporate into polymer backbones for functionalized hydrogels or metal-organic frameworks (MOFs). Characterize via MALDI-TOF or X-ray crystallography .
Data Presentation and Reproducibility
-
Tabulated Synthesis Data :
Step Reagents/Conditions Yield Key Characterization Reference Bromination NBS, CCl₄, 0°C 72% ¹H NMR (δ 3.7 ppm, ester CH₃) Coupling CuI, PPh₃, THF, 60°C 63% GC-MS (m/z 220 [M⁺]) -
Ethical Reporting : Disclose reagent sources, purity grades, and safety protocols (e.g., bromine handling) per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
